molecular formula C14H18O4 B12523356 1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- CAS No. 820247-82-3

1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)-

Katalognummer: B12523356
CAS-Nummer: 820247-82-3
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: HEQYRSLLUJVTSC-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- is an organic compound that belongs to the class of ketones. It features a pentanone backbone with an acetyloxy group and a methoxyphenyl group attached. The (4R)- designation indicates the specific stereochemistry of the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde and 1-pentanone.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Pentanone, 4-(acetyloxy)-1-(4-hydroxyphenyl)-: Similar structure with a hydroxy group instead of a methoxy group.

    1-Pentanone, 4-(acetyloxy)-1-(4-chlorophenyl)-: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- is unique due to its specific stereochemistry and the presence of both acetyloxy and methoxy groups. These features may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

820247-82-3

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

[(2R)-5-(4-methoxyphenyl)-5-oxopentan-2-yl] acetate

InChI

InChI=1S/C14H18O4/c1-10(18-11(2)15)4-9-14(16)12-5-7-13(17-3)8-6-12/h5-8,10H,4,9H2,1-3H3/t10-/m1/s1

InChI-Schlüssel

HEQYRSLLUJVTSC-SNVBAGLBSA-N

Isomerische SMILES

C[C@H](CCC(=O)C1=CC=C(C=C1)OC)OC(=O)C

Kanonische SMILES

CC(CCC(=O)C1=CC=C(C=C1)OC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.